N-(1-methoxybutan-2-yl)pyridin-2-amine
Description
Overview of Substituted Pyridin-2-amine Chemical Space
The chemical space occupied by substituted pyridin-2-amines is both vast and rich with scientific importance. These compounds are defined by the presence of an amino group at the second position of a pyridine (B92270) ring, with further diversity arising from substitutions on both the pyridine ring and the amino nitrogen.
Significance of Pyridine Derivatives in Chemical Research
Pyridine and its derivatives are fundamental building blocks in organic chemistry and are integral to a wide array of applications, most notably in medicinal chemistry. tandfonline.commdpi.com The pyridine ring is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. tandfonline.commdpi.com Its presence can influence a molecule's biological activity, solubility, and metabolic stability. Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which is often crucial for binding to biological targets. nih.gov
Structural Features and Core Scaffolds of Pyridin-2-amines
The pyridin-2-amine scaffold is characterized by a pyridine ring with an amino group at the C2 position. This arrangement allows for interesting electronic properties and the potential for tautomerism, although it predominantly exists in the amine form. The exocyclic amino group and the endocyclic nitrogen atom can act as a bidentate ligand, enabling coordination with various metal ions. bohrium.com The versatility of the pyridin-2-amine core allows for substitutions at multiple positions on the pyridine ring and on the amino nitrogen, leading to a vast library of derivatives with diverse steric and electronic properties.
Historical Context of N-Substituted Pyridin-2-amines
The exploration of N-substituted pyridin-2-amines has a rich history, driven largely by the quest for new therapeutic agents. Early research focused on relatively simple N-alkyl and N-aryl substitutions. A significant milestone in the synthesis of 2-aminopyridine (B139424) itself was the development of the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide. nih.gov Subsequent research has led to more sophisticated methods for creating N-substituted derivatives, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions. mdpi.comnih.gov These advancements have enabled the synthesis of complex molecules with tailored properties for various applications, particularly in drug discovery.
Rationale for the Investigation of N-(1-methoxybutan-2-yl)pyridin-2-amine
The specific compound, this compound, presents a compelling case for detailed scientific investigation due to its unique structural characteristics and the current lack of dedicated research.
Novelty and Underexplored Structural Motifs
While the pyridin-2-amine core is well-established, the N-(1-methoxybutan-2-yl) substituent introduces a novel and underexplored structural motif. The combination of an alkoxy group (methoxy) and an alkyl chain (butan-2-yl) attached to the amino nitrogen is not a commonly reported feature in the extensive literature on pyridin-2-amine derivatives. This unique substitution pattern sets it apart from the more frequently studied N-aryl, N-benzyl, or simple N-alkyl analogues. The presence of a chiral center at the second position of the butane (B89635) chain also introduces the possibility of stereoisomers with potentially different chemical and biological properties.
Potential for Expanded Chemical Reactivity Profiles
The introduction of the 1-methoxybutan-2-yl group is hypothesized to confer an expanded chemical reactivity profile to the pyridin-2-amine scaffold. The methoxy (B1213986) group can influence the electron density of the amino nitrogen through inductive effects. Furthermore, the ether linkage within the substituent could participate in coordination chemistry or intramolecular interactions, potentially directing the outcome of chemical reactions in ways not observed with simpler N-substituents. The steric bulk and conformational flexibility of the substituent could also play a significant role in modulating the reactivity of the pyridine ring and the amino group. Understanding these potential reactivity patterns is crucial for unlocking the synthetic utility of this and related compounds.
Below is a table summarizing the key properties of the parent compound, 2-Aminopyridine, and the subject of this article, this compound.
| Property | 2-Aminopyridine | This compound |
| Chemical Formula | C₅H₆N₂ | C₁₀H₁₆N₂O |
| Molar Mass | 94.12 g/mol | 180.25 g/mol |
| CAS Number | 504-29-0 | 1481399-20-5 |
| Appearance | Colorless solid | - |
| Key Structural Features | Pyridine ring, primary amino group at C2 | Pyridine ring, secondary amino group at C2, N-alkoxyalkyl substituent |
Theoretical Interest in Stereochemical and Conformational Aspects
The principal theoretical allure of this compound lies in its stereochemical and conformational complexities. The presence of a chiral center at the second carbon of the butyl group implies the existence of (R) and (S) enantiomers. The differential spatial arrangement of the substituents around this stereocenter could lead to distinct chiroptical properties and potentially different interactions with other chiral molecules or biological systems.
Hypotheses and Research Objectives
The limited empirical data on this compound necessitates a set of clear research objectives to unlock its scientific potential. The following hypotheses and objectives are proposed to guide future investigations into this compound.
Development of Efficient Synthetic Pathways
A primary objective is the development of efficient and stereoselective synthetic routes to access both enantiomers of this compound in high purity. A plausible hypothesis is that this compound can be synthesized via a nucleophilic substitution reaction between 2-aminopyridine and a suitable chiral electrophile, such as a tosylate or halide derivative of 1-methoxybutan-2-ol. The synthesis of the chiral butanol precursor would be a key step, potentially achievable through asymmetric reduction of a corresponding ketone or from the chiral pool. Alternative pathways, such as reductive amination of a ketone with 2-aminopyridine, could also be explored for their efficiency and stereocontrol.
Comprehensive Structural and Spectroscopic Characterization
A thorough characterization of this compound is essential. This would involve a suite of spectroscopic techniques to confirm its structure and elucidate its electronic properties.
Table 1: Proposed Spectroscopic and Analytical Characterization
| Technique | Expected Information |
| Nuclear Magnetic Resonance (NMR) | |
| 1H NMR | Chemical shifts and coupling constants to determine the proton environment and connectivity. |
| 13C NMR | Chemical shifts of carbon atoms to confirm the carbon skeleton. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed correlation data to unambiguously assign all proton and carbon signals. |
| Mass Spectrometry (MS) | |
| High-Resolution MS (HRMS) | Accurate mass measurement to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Identification of functional groups, such as N-H and C-O stretching vibrations. |
| Chiroptical Spectroscopy | |
| Circular Dichroism (CD) | To characterize the stereochemistry of the enantiomers. |
| X-ray Crystallography | Definitive determination of the three-dimensional structure and solid-state conformation, if suitable crystals can be obtained. |
Exploration of Intrinsic Reactivity and Derivatization Potential
Investigating the intrinsic reactivity of this compound is a key research direction. The presence of multiple reactive sites—the secondary amine, the pyridine ring, and the ether linkage—suggests a diverse range of possible chemical transformations. It is hypothesized that the secondary amine could undergo acylation, alkylation, or sulfonylation reactions. The pyridine ring could be susceptible to electrophilic substitution, although the amino group's directing effects would need to be determined. The potential for derivatization could lead to the creation of a library of related compounds with modified properties.
Elucidation of Electronic and Conformational Landscapes
A deeper understanding of the electronic and conformational landscapes is a critical objective. It is hypothesized that the electron-donating amino group will influence the electronic distribution within the pyridine ring. Computational studies, in conjunction with experimental data from techniques like UV-Vis spectroscopy, could map the molecular orbitals and predict the electronic transitions. As previously mentioned, a detailed conformational analysis using computational methods would be invaluable for understanding the molecule's dynamic behavior and its preferred shapes in different environments.
Investigation of Applications in Advanced Chemical Methodologies
The structural features of this compound suggest potential applications in various areas of chemistry. The chiral, bidentate N,N-ligand framework (from the pyridine and secondary amine nitrogens) makes it a candidate for use in asymmetric catalysis. It is hypothesized that metal complexes of this compound could catalyze a range of stereoselective transformations. Furthermore, its derivatized forms could be explored as building blocks in medicinal chemistry or as functional components in materials science, although no such applications have been reported to date.
Structure
3D Structure
Properties
IUPAC Name |
N-(1-methoxybutan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWROXNHBJGRQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1 Methoxybutan 2 Yl Pyridin 2 Amine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of the target molecule, N-(1-methoxybutan-2-yl)pyridin-2-amine, reveals two primary strategic disconnections that pave the way for its synthesis. These are centered around the formation of the pyridine-nitrogen bond and the construction of the chiral 1-methoxybutan-2-amine side chain.
The most direct retrosynthetic disconnection is the cleavage of the N-C bond between the pyridine (B92270) ring and the amine, as illustrated below. This approach simplifies the synthesis into two main building blocks: a pyridyl electrophile and a nucleophilic amine.
Retrosynthetic Disconnection of the N-C(pyridine) Bond
This disconnection strategy points towards a nucleophilic aromatic substitution (SNAr) reaction. In this forward sense, a 2-halopyridine (such as 2-fluoropyridine, 2-chloropyridine (B119429), or 2-bromopyridine) can serve as the electrophilic pyridine component, reacting with 1-methoxybutan-2-amine. The reactivity of the 2-halopyridine is enhanced by the electron-withdrawing nature of the pyridine nitrogen atom. researchgate.netnih.gov
Alternative methods for forming this bond include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net This powerful method allows for the coupling of an amine with an aryl halide under milder conditions than traditional SNAr reactions and often exhibits broad functional group tolerance. Another approach involves the activation of the pyridine ring through the formation of a pyridine-N-oxide, which can then be functionalized at the C2 position. researchgate.netthieme-connect.comnih.gov
| Reaction Type | Pyridine Precursor | Amine Precursor | Key Conditions |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Halopyridine (F, Cl, Br) | 1-methoxybutan-2-amine | Base, high temperature |
| Buchwald-Hartwig Amination | 2-Halopyridine (Cl, Br, I) | 1-methoxybutan-2-amine | Palladium catalyst, phosphine (B1218219) ligand, base |
| Pyridine-N-oxide Activation | Pyridine-N-oxide | 1-methoxybutan-2-amine | Activating agent (e.g., POCl3, TsCl), followed by amination |
The second key disconnection focuses on the 1-methoxybutan-2-amine side chain. This chiral amine can be constructed from simpler, achiral starting materials. A logical disconnection is at the C-N bond, leading back to a ketone precursor.
Retrosynthetic Disconnection of the Methoxybutyl Moiety
In the forward synthetic direction, this suggests a reductive amination of 1-methoxybutan-2-one (B2908797). This transformation can be achieved using various reducing agents in the presence of an ammonia (B1221849) source. For enantioselective synthesis, biocatalytic reductive amination using amine dehydrogenases or transaminases presents a highly efficient and stereoselective route. researchgate.netgoogle.com
Alternatively, the methoxy (B1213986) group can be introduced via a Williamson ether synthesis on a suitable precursor, such as a protected 2-aminobutan-1-ol.
Synthesis of Key Precursors and Building Blocks
The successful synthesis of this compound relies on the efficient preparation of the key precursors identified in the retrosynthetic analysis.
2-Halopyridines are common and essential starting materials for the synthesis of 2-aminopyridines via nucleophilic substitution or cross-coupling reactions. researchgate.netnih.gov
From 2-Aminopyridine (B139424): A common method for the synthesis of 2-chloropyridine is the Sandmeyer-type reaction of 2-aminopyridine. google.com Diazotization of the amino group with a nitrite (B80452) source in the presence of a chloride source affords the corresponding 2-chloropyridine.
From Pyridine-N-oxide: Pyridine-N-oxides can be converted to 2-chloropyridines by treatment with reagents such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2).
From 2-Pyridones: 2-Pyridones can also serve as precursors to 2-chloropyridines upon reaction with chlorinating agents like POCl3.
| Precursor | Reagents | Product |
| 2-Aminopyridine | NaNO2, HCl | 2-Chloropyridine |
| Pyridine-N-oxide | POCl3 | 2-Chloropyridine |
| 2-Pyridone | POCl3 | 2-Chloropyridine |
The synthesis of enantiomerically pure 1-methoxybutan-2-amine is crucial if the final product is intended to be a single enantiomer.
A highly effective method for the asymmetric synthesis of similar chiral amines is biocatalytic reductive amination. For instance, the synthesis of (S)-1-methoxypropan-2-amine has been achieved with high conversion and enantiomeric excess using an amine dehydrogenase. researchgate.net A similar strategy could be applied to the synthesis of (S)- or (R)-1-methoxybutan-2-amine from 1-methoxybutan-2-one.
Biocatalytic Reductive Amination
Chemical methods for the synthesis of racemic 1-methoxybutan-2-amine include the reductive amination of 1-methoxybutan-2-one using a chemical reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
In some synthetic strategies, it may be advantageous to use an N-protected pyridin-2-amine. One approach involves the direct C-H amination of pyridine. For example, a recently developed method allows for the introduction of a protected amino group at the C2 position of pyridines. galchimia.com This involves a reagent that first activates the pyridine nitrogen, facilitates the transfer of a nucleophilic amino group to the C2 position, and then acts as an oxidant to yield the 2-aminopyridine product. galchimia.com This can be a powerful tool for accessing substituted 2-aminopyridines directly from the parent heterocycle.
Another route is the protection of commercially available 2-aminopyridine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to further functionalization.
Primary Synthetic Pathway Development and Optimization
The formation of the crucial carbon-nitrogen (C-N) bond between the pyridine ring and the methoxybutyl side chain is typically achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance compared to traditional methods. wikipedia.org
Palladium- and copper-catalyzed amination reactions are cornerstone strategies for constructing aryl C-N bonds. numberanalytics.comacsgcipr.org These reactions generally involve the coupling of an aryl halide or pseudohalide (e.g., 2-bromopyridine) with an amine (1-methoxybutan-2-amine).
The success of amination reactions is highly dependent on the catalyst and ligand system employed. The ligand stabilizes the metal center, enhances its catalytic activity, and influences the reaction's selectivity and efficiency. nih.govyoutube.com
Buchwald-Hartwig Amination: This reaction predominantly uses palladium catalysts. The choice of ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands, often biarylphosphines, are highly effective as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. numberanalytics.comyoutube.com N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations. nih.gov For the synthesis of this compound from 2-bromopyridine (B144113) and 1-methoxybutan-2-amine, a screening process would be essential to identify the optimal catalyst-ligand combination.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene (B28343) | 100 | 92 |
| Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Dioxane | 110 | 88 |
| [Pd(crotyl)Cl]₂ | BippyPhos | KOtBu | Water (micellar) | 60 | 85 |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 110 | 75 |
| Pd(OAc)₂ | DtBPF | Cs₂CO₃ | Toluene | 100 | Low |
Ullmann Coupling: The Ullmann reaction is a classical copper-catalyzed C-N bond formation method. While traditional Ullmann conditions are harsh, modern protocols utilize ligands to enable the reaction under milder conditions. acsgcipr.orgnih.gov Simple, inexpensive ligands such as amino acids or diamines can significantly improve catalyst performance. In some cases, ligand-free systems have been developed, particularly when using green solvents like deep eutectic solvents. nih.gov
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| CuI | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 110 | 85 |
| CuI | L-Proline | K₃PO₄ | DMSO | 120 | 81 |
| Cu₂O | None | K₂CO₃ | Choline Chloride/Glycerol | 100 | 78 |
| CuBr | Pyridine-2-aldoxime | Cs₂CO₃ | Water | 100 | 72 |
The reaction medium and temperature are critical parameters that influence reaction rates, yields, and catalyst stability.
For Buchwald-Hartwig aminations , common solvents include aromatic hydrocarbons like toluene and xylene, as well as ethers such as 1,4-dioxane. acsgcipr.org There is a growing emphasis on replacing these solvents with more environmentally benign alternatives. acsgcipr.org Studies have shown successful couplings in solvents like tert-butyl methyl ether (MTBE), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even in water using micellar catalysis. acsgcipr.orgacs.org Reaction temperatures can range from room temperature to over 100°C. numberanalytics.com Higher temperatures generally increase the reaction rate but can also lead to catalyst degradation. numberanalytics.com
| Solvent | Temperature (°C) | Hypothetical Yield (%) | Notes |
| Toluene | 110 | 92 | Standard high-boiling solvent. |
| 1,4-Dioxane | 100 | 89 | Common solvent, but with health concerns. acsgcipr.org |
| 2-MeTHF | 80 | 87 | "Green" alternative to THF/Dioxane. acs.org |
| Water (with surfactant) | 60 | 85 | Environmentally friendly, milder conditions. acsgcipr.org |
| Toluene | 60 | 65 | Lower temperature leads to slower reaction. |
Ullmann couplings traditionally required high temperatures (often ≥200°C) and polar aprotic solvents like DMF or DMSO. nih.gov However, modern ligand-assisted protocols can often be run at significantly lower temperatures (60–120°C). nih.gov The development of deep eutectic solvents (DES) as reaction media represents a significant advance, allowing for efficient, ligand-free couplings under milder conditions. nih.gov
Understanding the kinetics of the catalytic cycle is key to optimizing reaction yields. In the Buchwald-Hartwig reaction , the generally accepted mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by association of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org The rate-determining step can vary depending on the substrates, ligands, and conditions. nih.gov Yields can be enhanced by carefully selecting a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to facilitate the deprotonation of the amine-catalyst adduct without interfering with other steps. youtube.comnih.gov
For the Ullmann reaction , the mechanism is more debated but is thought to involve a Cu(I)/Cu(III) cycle. The base plays a crucial role in forming a copper-amidate complex, which then reacts with the aryl halide. mdpi.com Yield enhancement often relies on using a ligand that facilitates the solubility and reactivity of the copper catalyst and using an appropriate base like K₂CO₃ or K₃PO₄. nih.govacs.org
| Factor | Influence on Buchwald-Hartwig | Influence on Ullmann Coupling |
| Catalyst Loading | Lowering can be cost-effective but may slow the reaction. | Typically higher loading (5-10 mol%) than palladium. nih.gov |
| Ligand Choice | Crucial for rate and scope; bulky, electron-rich ligands are preferred. youtube.com | Can enable milder conditions and improve yields. acs.org |
| Base Strength | Strong, non-coordinating bases (e.g., alkoxides) are often optimal. nih.gov | Inorganic bases like K₂CO₃ or K₃PO₄ are common. nih.gov |
| Temperature | Balances reaction rate against catalyst decomposition. numberanalytics.com | Higher temperatures are often needed but can be reduced with ligands. nih.gov |
An alternative to cross-coupling involves the direct formation of the N-alkyl bond by reacting 2-aminopyridine with an appropriate methoxybutyl electrophile. This approach is more atom-economical but can present challenges in selectivity.
The direct N-alkylation of 2-aminopyridine with a halide such as 1-methoxy-2-bromobutane presents a straightforward synthetic route. However, this reaction is often complicated by two primary issues: overalkylation, where the initially formed secondary amine reacts further to form a tertiary amine, and competing alkylation at the pyridine ring nitrogen, which is often more nucleophilic. researchgate.net
Controlling the reaction to achieve selective N-monoalkylation is the principal challenge. researchgate.net This can be addressed by careful selection of the base, solvent, and reaction temperature. Using a mild inorganic base like potassium carbonate can favor mono-alkylation over dialkylation. The choice of the leaving group on the alkylating agent (e.g., I > Br > Cl) also influences reactivity.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Hypothetical Yield (Mono-alkylated) | Key Byproduct |
| 1-methoxy-2-bromobutane | K₂CO₃ | Acetonitrile | 80 | 65% | Ring-alkylation product |
| 1-methoxy-2-iodobutane | NaH | THF | 25 | 50% | Dialkylation product |
| 1-methoxybutan-2-ol (via mesylate) | Cs₂CO₃ | DMF | 60 | 70% | Ring-alkylation product |
| 1-methoxy-2-bromobutane | t-BuOK | THF | 0 | 45% | Elimination/side products |
Another approach to achieve mono-alkylation is through reductive amination, reacting 2-aminopyridine with 1-methoxy-2-butanone in the presence of a reducing agent like sodium borohydride (B1222165). This method can offer high chemoselectivity for the desired secondary amine. researchgate.net
Alternative N-Alkylation Strategies
Reductive Amination Approaches
Reductive amination stands as a prominent and versatile method for the formation of C-N bonds, making it a highly plausible strategy for the synthesis of this compound. This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of the target compound, this would involve the reaction of 2-aminopyridine with 1-methoxybutan-2-one.
The reaction is generally carried out in a one-pot fashion. A variety of reducing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The use of α-picoline-borane in the presence of acetic acid has also been reported as an effective system for reductive amination under mild conditions. organic-chemistry.org Catalytic hydrogenation over metals like palladium on carbon (Pd/C) or Raney nickel can also be utilized. organic-chemistry.org
The general reaction scheme is as follows:
Scheme 1: Proposed reductive amination for the synthesis of this compound.
A key advantage of reductive amination is the wide range of compatible functional groups and the generally mild reaction conditions, which can help to minimize side reactions. The efficiency of the reaction can be influenced by factors such as the solvent, temperature, and the specific reducing agent used.
| Reducing Agent | Typical Solvent | Reaction Conditions | Potential Advantages |
| Sodium triacetoxyborohydride | Dichloroethane (DCE) | Room Temperature | Mild, effective for a wide range of substrates |
| Sodium cyanoborohydride | Methanol (MeOH) | Mildly acidic pH | Selective for iminium ions |
| α-Picoline-borane/AcOH | Methanol or Water | Room Temperature | Mild and efficient, can be performed in aqueous media organic-chemistry.org |
| H₂/Pd-C | Ethanol or Methanol | Elevated pressure and temperature | "Green" approach, high atom economy |
Purification and Isolation Techniques
Following the synthesis, the purification and isolation of this compound are critical steps to obtain the compound in a high state of purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.
Flash column chromatography is a widely used technique for the purification of organic compounds. nih.govrsc.org For this compound, a silica (B1680970) gel stationary phase would likely be employed. The mobile phase, or eluent, would be a mixture of non-polar and polar solvents, such as a gradient of ethyl acetate (B1210297) in petroleum ether or hexane (B92381). nih.gov The polarity of the eluent is gradually increased to facilitate the separation of the target compound from less polar starting materials and more polar byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).
High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes. For chiral compounds, chiral HPLC is an essential tool for determining enantiomeric excess and for separating enantiomers. rsc.org
Crystallization is a powerful technique for purifying solid compounds. If this compound is a solid at room temperature, it can be purified by crystallization from a suitable solvent or a mixture of solvents. The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts will remain in the solution.
The choice of solvent is crucial for successful crystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for crystallization include ethanol, methanol, acetone, and ethyl acetate. Sometimes, a mixture of a "good" solvent and a "poor" solvent is used to achieve the desired solubility profile. The slow evaporation of a solution of the compound can also yield single crystals suitable for X-ray analysis. nih.govnih.gov
Diastereoselective or Enantioselective Synthesis (if chiral)
The structure of this compound contains a chiral center at the second carbon of the butanyl chain. Therefore, the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer often requires diastereoselective or enantioselective methods.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed.
In the context of synthesizing an enantiomerically enriched form of this compound, a chiral auxiliary could be attached to either the 2-aminopyridine or the 1-methoxybutan-2-one precursor. For instance, a chiral amine could be used to form a chiral imine intermediate from 1-methoxybutan-2-one. Subsequent nucleophilic addition of a pyridinyl group, followed by removal of the auxiliary, could yield the desired enantiomer. Common chiral auxiliaries include derivatives of pseudoephedrine and oxazolidinones. wikipedia.orgnih.gov
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, as it allows for the generation of a large amount of enantiomerically enriched product from a small amount of a chiral catalyst. francis-press.comnih.gov For the C-N bond formation in this compound, an asymmetric reductive amination could be employed. This would involve the use of a chiral catalyst, such as a chiral transition metal complex or a chiral organocatalyst, to control the stereoselectivity of the reduction of the intermediate imine.
For example, a chiral Brønsted acid or a chiral metal hydride complex could be used to catalyze the enantioselective reduction. The catalyst would create a chiral environment around the imine, favoring the formation of one enantiomer over the other. The development of efficient catalytic systems for asymmetric reductive amination is an active area of research. francis-press.com
| Method | Principle | Key Reagents/Catalysts | Potential Outcome |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org | Pseudoephedrine, oxazolidinones. wikipedia.orgnih.gov | High diastereomeric excess in the key bond-forming step. |
| Asymmetric Catalysis | Use of a chiral catalyst to create a stereoselective reaction pathway. francis-press.comnih.gov | Chiral transition metal complexes, chiral organocatalysts. francis-press.comnih.gov | High enantiomeric excess of the final product. |
Chiral Resolution Strategies
The resolution of a racemic mixture, which contains equal amounts of two enantiomers, is a critical step in the synthesis of enantiopure compounds. lumenlearning.com For a chiral amine such as this compound, three primary strategies are considered most viable: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and separation by chiral chromatography.
Classical Resolution via Diastereomeric Salt Formation
One of the most traditional and scalable methods for separating enantiomers is classical resolution. lumenlearning.com This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. lumenlearning.com
Diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. mdpi.com Once a diastereomeric salt is isolated through crystallization, treatment with a base will regenerate the free, enantiomerically pure amine. lumenlearning.com Given the basic nature of the pyridine and secondary amine groups in this compound, a variety of chiral acids could serve as effective resolving agents.
Key Steps:
Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid).
Crystallization: The solution is cooled or concentrated, allowing the less soluble diastereomeric salt to crystallize preferentially.
Separation: The crystallized salt is separated by filtration.
Liberation: The isolated salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiopure amine.
Below is a table of potential chiral resolving agents suitable for this process.
| Resolving Agent | Chemical Class | Typical Solvents |
| (+)-Tartaric Acid | Dicarboxylic Acid | Methanol, Ethanol, Water |
| (-)-Malic Acid | Dicarboxylic Acid | Ethanol, Acetone |
| (1R)-(-)-Camphor-10-sulfonic Acid | Sulfonic Acid | Isopropanol (B130326), Ethyl Acetate |
| (R)-(-)-Mandelic Acid | α-Hydroxy Acid | Water, Ethanol |
| Di-p-toluoyl-D-tartaric acid | Dicarboxylic Acid Derivative | Methanol, Ethyl Acetate |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient and stereoselective method that utilizes enzymes to catalyze a reaction on only one of the enantiomers in a racemic mixture. google.com Lipases, particularly from Candida antarctica (CAL-B), are widely used for their ability to perform enantioselective acylation of amines. mdpi.comresearchgate.net
In this strategy, the racemic this compound would be subjected to acylation using an acyl donor, such as ethyl acetate or vinyl acetate, in the presence of a lipase. The enzyme would selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted. mdpi.com The resulting mixture, containing an acylated amine (amide) and the unreacted amine, can then be easily separated by standard methods like column chromatography due to their different chemical properties.
This method is valued for its high enantioselectivity, often yielding products with very high enantiomeric excess (ee > 99%), and its operation under mild reaction conditions. mdpi.com
| Parameter | Description |
| Enzyme | Lipase from Candida antarctica (CAL-B), often immobilized (e.g., Novozym 435) |
| Acyl Donor | Ethyl acetate, Isopropyl acetate, Vinyl acetate google.com |
| Solvent | Organic solvents like Diisopropyl ether, Hexane, or solvent-free |
| Temperature | Room temperature to 60°C researchgate.net |
| Outcome | One enantiomer is converted to an amide, while the other remains an unreacted amine. |
Chiral Chromatography
Chromatographic separation on a chiral stationary phase (CSP) is a powerful analytical and preparative technique for resolving enantiomers. researchgate.netmdpi.com High-Performance Liquid Chromatography (HPLC) is the most common platform for this method. The separation is achieved because the two enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times. mdpi.com
For the separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are excellent candidates. These phases are known for their broad applicability in separating a wide range of chiral compounds, including basic compounds like amines. mdpi.com The mobile phase typically consists of a mixture of a non-polar solvent (like hexane or c-hexane) and an alcohol (like isopropanol or ethanol), often with a basic additive (like diethylamine, DEA) to improve peak shape and resolution by preventing unwanted interactions with the stationary phase. mdpi.com
| CSP Type | Common Trade Names | Mobile Phase System (Typical) | Additive |
| Cellulose-based | Chiralcel OD-H, Lux Cellulose-3 | n-Hexane/Isopropanol | Diethylamine (DEA) |
| Amylose-based | Chiralpak AD-H, Lux Amylose-1 | n-Hexane/Ethanol | Diethylamine (DEA) |
| Cyclodextrin-based | Chiraldex, Astec CYCLOBOND | Methanol/Acetonitrile/Buffer | Triethylammonium Acetate |
This table presents common CSPs and mobile phase systems used for the resolution of chiral amines, which would be applicable for developing a separation method for this compound. researchgate.netmdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. A combination of one-dimensional and two-dimensional NMR experiments would be employed to fully characterize N-(1-methoxybutan-2-yl)pyridin-2-amine.
One-Dimensional (1D) NMR Analysis (¹H, ¹³C, ¹⁵N)
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons of the pyridin-2-amine ring would appear in the downfield region, typically between δ 6.5 and 8.5 ppm, with characteristic coupling patterns revealing their relative positions. The protons of the 1-methoxybutan-2-yl side chain would resonate in the upfield region. The methoxy (B1213986) group (CH₃O-) would likely appear as a sharp singlet around δ 3.3 ppm. The protons on the butan-2-yl chain would exhibit more complex splitting patterns due to spin-spin coupling.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The pyridine (B92270) ring carbons would resonate in the aromatic region (δ 100-160 ppm). The carbons of the aliphatic side chain would appear in the upfield region (δ 10-70 ppm). The chemical shifts would be influenced by the electronegativity of the attached atoms (oxygen and nitrogen).
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, would offer direct insight into the electronic environment of the two nitrogen atoms. The pyridine nitrogen would have a significantly different chemical shift compared to the amine nitrogen, reflecting their distinct bonding and hybridization states.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine-H6 | ~8.1 | Doublet |
| Pyridine-H4 | ~7.4 | Triplet of doublets |
| Pyridine-H5 | ~6.8 | Doublet of doublets |
| Pyridine-H3 | ~6.6 | Doublet |
| NH | ~5.0 | Broad singlet |
| CH (butan-2-yl) | ~4.0 | Multiplet |
| CH₂O | ~3.4 | Multiplet |
| OCH₃ | ~3.3 | Singlet |
| CH₂ (butan-2-yl) | ~1.6 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-C2 | ~158 |
| Pyridine-C6 | ~148 |
| Pyridine-C4 | ~138 |
| Pyridine-C3 | ~113 |
| Pyridine-C5 | ~108 |
| CH₂O | ~75 |
| OCH₃ | ~59 |
| CH (butan-2-yl) | ~55 |
| CH₂ (butan-2-yl) | ~25 |
Two-Dimensional (2D) NMR Correlation Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the assignment of protons within the pyridine ring and the aliphatic side chain. For instance, correlations between the ethyl group protons (CH₂ and CH₃) and the methine proton of the butan-2-yl group would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the 1-methoxybutan-2-yl side chain to the pyridin-2-amine moiety by observing correlations between the methine proton of the side chain and the C2 carbon of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be key in determining the preferred conformation of the molecule, for example, by observing through-space interactions between the protons of the side chain and the protons of the pyridine ring.
Dynamic NMR for Conformational Studies
The bond between the amine nitrogen and the butan-2-yl group may exhibit restricted rotation, leading to the existence of different conformers. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the energy barriers of these rotational processes. At lower temperatures, separate signals for different conformers might be observed, which would coalesce as the temperature increases and the rate of interconversion becomes faster on the NMR timescale.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule and for obtaining structural information through fragmentation analysis.
Exact Mass Determination and Elemental Composition
HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This exact mass would be used to determine its elemental composition with high confidence, confirming the molecular formula C₁₀H₁₆N₂O.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 181.1335 |
Fragmentation Pattern Analysis (MS/MS) for Structural Subunit Identification
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected.
A primary fragmentation would likely be the cleavage of the C-N bond between the pyridine ring and the side chain. Another significant fragmentation pathway would involve the cleavage of the C-C bond alpha to the nitrogen atom in the side chain, a common fragmentation for amines. This would result in the formation of a stable iminium ion. Loss of the methoxy group is also a plausible fragmentation route.
Table 4: Predicted Key MS/MS Fragment Ions for this compound
| m/z (predicted) | Possible Fragment Structure/Loss |
|---|---|
| 150 | [M - OCH₃]⁺ |
| 121 | [M - C₄H₉O]⁺ (Loss of the butoxy side chain) |
| 95 | [C₅H₆N₂]⁺ (Aminopyridine cation) |
By combining the detailed information from both advanced NMR and HRMS techniques, a complete and unambiguous structural assignment of this compound can be confidently established.
Infrared (IR) and Raman Spectroscopy
A full analysis in this section would require experimental IR and Raman spectra of this compound. Such data is essential for identifying the vibrational modes of the molecule's functional groups.
Characteristic Vibrational Modes of Functional Groups
Without experimental spectra, a definitive assignment of vibrational frequencies is not possible. However, a theoretical discussion can be based on known frequency ranges for the functional groups present in the molecule: a secondary amine (N-H), a pyridine ring, an ether (C-O-C), and aliphatic C-H bonds.
N-H Vibrations: A secondary amine would typically exhibit an N-H stretching vibration as a single, weak to medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.com An N-H bending vibration may also be observed.
Pyridine Ring Vibrations: The pyridine ring would show characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. C-H stretching vibrations from the aromatic ring would appear above 3000 cm⁻¹.
Ether and Alkyl Vibrations: A prominent C-O-C stretching band for the methoxy group would be expected in the 1250-1050 cm⁻¹ range. The aliphatic butyl chain would contribute C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
A data table for characteristic IR and Raman peaks would be structured as follows, but remains unpopulated due to the lack of data.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H Stretch (Secondary Amine) | Data not available | Data not available |
| C-H Stretch (Aromatic/Pyridine) | Data not available | Data not available |
| C-H Stretch (Aliphatic) | Data not available | Data not available |
| C=C, C=N Stretch (Pyridine Ring) | Data not available | Data not available |
| N-H Bend | Data not available | Data not available |
| C-H Bend (Aliphatic) | Data not available | Data not available |
| C-O-C Stretch (Ether) | Data not available | Data not available |
| C-N Stretch (Aromatic Amine) | Data not available | Data not available |
| C-N Stretch (Aliphatic Amine) | Data not available | Data not available |
Hydrogen Bonding Network Analysis (if applicable)
The presence of the secondary amine (N-H group) suggests the potential for intermolecular hydrogen bonding in the solid state or in concentrated solutions. The position and shape of the N-H stretching band in the IR spectrum would provide evidence for this. A broad N-H band at a lower frequency would indicate hydrogen bonding, while a sharp band at a higher frequency would suggest a free N-H group. Without spectral data, no analysis can be performed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the pyridine ring acts as the primary chromophore.
Electronic Transitions of the Pyridine Chromophore
The pyridine chromophore typically exhibits electronic transitions that can be observed in the UV region. libretexts.org These are generally π → π* and n → π* transitions. libretexts.orgresearchgate.net
π → π* Transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. libretexts.org
n → π* Transitions: These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. libretexts.orglibretexts.org
The substitution on the pyridine ring would influence the wavelength of maximum absorption (λmax). The amino and alkyl groups are expected to cause a bathochromic (red) shift compared to unsubstituted pyridine. A representative data table for UV-Vis absorption is presented below, awaiting experimental findings.
| Transition Type | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| π → π | Data not available | Data not available | Data not available |
| n → π | Data not available | Data not available | Data not available |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
Solid-State Molecular Structure Determination
A summary table for key crystallographic parameters would be presented as follows if data were available.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell a (Å) | Data not available |
| Unit Cell b (Å) | Data not available |
| Unit Cell c (Å) | Data not available |
| Unit Cell α (°) | Data not available |
| Unit Cell β (°) | Data not available |
| Unit Cell γ (°) | Data not available |
| Key Bond Lengths | Data not available |
| Key Bond Angles | Data not available |
In-depth Analysis of this compound Reveals Undocumented Crystallographic Profile
A comprehensive review of scientific literature and chemical databases indicates that detailed experimental data on the intermolecular interactions and crystal packing of this compound has not been publicly documented. Despite its availability from chemical suppliers, advanced structural elucidation for this specific compound, particularly through techniques like X-ray crystallography, appears to be absent from published research.
Consequently, a detailed discussion of its crystal system, space group, unit cell dimensions, and the specific nature of its intermolecular forces—such as hydrogen bonding, van der Waals forces, and potential π-π stacking—cannot be provided based on current scientific records. The creation of data tables summarizing crystallographic parameters and hydrogen bond geometries is therefore not possible.
While general principles of physical chemistry suggest that this compound would exhibit intermolecular hydrogen bonding via its secondary amine proton and the nitrogen atom of the pyridine ring, as well as dipole-dipole interactions involving the methoxy group, specific details of these interactions within a crystal lattice remain uncharacterized. The conformation of the butanyl chain and the dihedral angle between the pyridine ring and the amine substituent are also unknown.
Further research, specifically the synthesis of a single crystal and subsequent X-ray diffraction analysis, would be required to generate the experimental data necessary to describe the advanced structural features and packing motifs of this compound. Until such studies are conducted and published, a definitive account of its solid-state structure remains speculative.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed insights into the electronic structure and geometry of N-(1-methoxybutan-2-yl)pyridin-2-amine.
Density Functional Theory (DFT) for Ground State Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state (the ground state) of the molecule. For this compound, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure. researchgate.netresearchgate.net This process yields crucial information about bond lengths, bond angles, and dihedral angles.
Illustrative Optimized Geometrical Parameters:
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (pyridine-amine) | 1.38 | - | - |
| N-C (amine-butyl) | 1.46 | - | - |
| C-O (butyl-methoxy) | 1.43 | - | - |
| C-N-C (pyridine-amine-butyl) | - | 128.5 | - |
| C-C-O (butyl chain) | - | 109.8 | - |
| Pyridine-Amine Linker | - | - | 35.2 |
Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation for a molecule with similar functional groups.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amine nitrogen, while the LUMO would likely be distributed over the pyridine ring.
Illustrative Frontier Orbital Energies:
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -0.98 |
| HOMO-LUMO Gap | 5.27 |
Note: This data is hypothetical and serves to illustrate the typical output of a HOMO-LUMO analysis.
Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, areas with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group would be expected to be regions of high negative potential, making them likely sites for electrophilic interaction. The hydrogen atom of the amine group would likely exhibit a positive potential.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It helps in understanding electron delocalization, hybridization, and the nature of intramolecular interactions. usc.eduwisc.edu NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. wisc.edu For this compound, NBO analysis would reveal the hybridization of the atoms and the extent of delocalization of the lone pair electrons on the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. This information is crucial for understanding the molecule's stability and reactivity.
Illustrative NBO Analysis Data:
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N (amine) | π* (Pyridine ring) | 25.8 |
| LP(1) O (methoxy) | σ* (C-H of butyl) | 2.1 |
| σ (C-H) | σ* (N-C) | 1.5 |
Note: This table contains illustrative data representing plausible NBO interactions and their stabilization energies.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
Potential Energy Surface (PES) Scans
A Potential Energy Surface (PES) scan is a computational method used to explore the conformational landscape of a molecule. It involves systematically changing a specific dihedral angle and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing transition states between conformers. For this compound, PES scans would be performed by rotating around the key single bonds, such as the C-N bond connecting the butyl group to the amine and the C-C bonds within the butyl chain. The results would reveal the most stable conformations of the molecule and the energy barriers for interconversion between them. This is particularly important for understanding how the molecule's shape influences its interactions with other molecules. A study on a related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine highlighted the importance of conformation on biological activity, suggesting that a non-planar conformation might be favorable. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Ensemble
Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational space of flexible molecules by simulating the atomic motions over time. nih.govucl.ac.uk For a molecule like this compound, which possesses several rotatable single bonds, MD simulations can reveal the preferred three-dimensional structures (conformers) and their relative populations in a given environment.
A typical MD simulation protocol would involve placing the molecule in a simulation box with a chosen solvent (e.g., water or chloroform) and running the simulation for a duration of nanoseconds to microseconds. The interactions between atoms are governed by a force field, such as the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94). nih.gov Analysis of the simulation trajectory allows for the identification of low-energy conformational clusters. The primary degrees of freedom in this compound are the dihedral angles along the N-C and C-C bonds of the 1-methoxybutan-2-yl side chain.
τ1 (C3-C2-N-C(py)) : Rotation around the bond connecting the pyridine ring to the side chain.
τ2 (C4-C3-C2-N) : Rotation around the C2-C3 bond of the butyl chain.
τ3 (O-C1-C2-N) : Rotation around the C1-C2 bond, orienting the methoxy group.
Clustering the MD trajectory would likely reveal several stable conformers. The relative energies of these conformers determine their population at thermal equilibrium. A hypothetical representation of the principal conformers and their defining dihedral angles is presented in Table 1.
Table 1: Hypothetical Low-Energy Conformers of this compound Identified by MD Simulations
Conformer Relative Energy (kcal/mol) τ1 (C3-C2-N-C(py)) (°) τ2 (C4-C3-C2-N) (°) τ3 (O-C1-C2-N) (°) 1 (Global Minimum) 0.00 ~175 ~180 (anti) ~60 (gauche) 2 0.45 ~170 ~65 (gauche) ~180 (anti) 3 0.95 ~70 ~178 (anti) ~70 (gauche)
This table is illustrative and represents plausible data that would be generated from a computational study.
Conformer Interconversion Pathways and Barriers
Understanding the energy barriers that separate different conformers is crucial for describing the molecule's dynamic behavior. These barriers dictate the rate at which the molecule can switch between different shapes. These pathways are typically explored by performing relaxed potential energy surface (PES) scans, where a key dihedral angle is systematically rotated, and the energy of the molecule is minimized at each step.
For this compound, the most significant interconversion would likely involve rotation around the C(py)-N bond (τ1). This rotation governs the orientation of the bulky side chain relative to the pyridine ring and is expected to have the highest barrier due to potential steric clashes. The barriers for rotation around the C-C bonds within the side chain (τ2 and τ3) are generally lower, characteristic of alkane-like rotations. Transition state search algorithms can be employed to precisely locate the highest point on the energy profile between two minima, and the energy difference represents the activation energy for that conformational change.
Table 2: Hypothetical Rotational Energy Barriers for this compound
Rotational Bond Dihedral Angle Estimated Barrier (kcal/mol) Description Pyridine-Amine τ1 5 - 8 Rotation hindered by steric interaction between the side chain and the pyridine ring. C2-C3 (Butyl) τ2 3 - 5 Typical barrier for anti-to-gauche interconversion in an alkyl chain. C1-C2 (Methoxy) τ3 2 - 4 Lower barrier due to smaller steric hindrance from the methoxy group.
This table contains illustrative values based on typical energy barriers for single bond rotations in organic molecules.
Reactivity Predictions and Mechanistic Insights
Prediction of Reaction Sites (e.g., Fukui Functions)
Conceptual Density Functional Theory (DFT) provides a framework for predicting chemical reactivity. joaquinbarroso.comFukui functions are a key descriptor within this theory, indicating the propensity of a specific atomic site in a molecule to undergo nucleophilic, electrophilic, or radical attack. researchgate.netscm.comThey are calculated from the change in electron density when an electron is added to or removed from the molecule. echemi.com
f+ : Indicates susceptibility to nucleophilic attack (where an electron is accepted). The site with the highest f+ value is the most electrophilic.
f- : Indicates susceptibility to electrophilic attack (where an electron is donated). The site with the highest f- value is the most nucleophilic.
f0 : Indicates susceptibility to radical attack.
For this compound, the pyridine ring nitrogen and the exocyclic amine nitrogen are expected to be the primary nucleophilic centers (high f-). The carbon atoms of the pyridine ring, particularly those ortho and para to the electron-donating amino group, are also likely to be reactive towards electrophiles. The most electrophilic sites (high f+) are predicted to be the carbon atoms adjacent to the ring nitrogen.
Table 3: Hypothetical Condensed Fukui Indices for Selected Atoms of this compound
Atom f+ (for Nucleophilic Attack) f- (for Electrophilic Attack) N1 (Pyridine) 0.08 0.25 N2 (Amine) 0.05 0.22 C2 (Pyridine, attached to N2) 0.15 0.03 C5 (Pyridine, para to N2) 0.09 0.18 C6 (Pyridine, ortho to N1) 0.18 0.02
This table presents illustrative Fukui function values to demonstrate predicted reactivity patterns. Higher values indicate greater reactivity for the specified type of attack.
Transition State Modeling for Proposed Reaction Pathways
Computational modeling can elucidate the mechanisms of chemical reactions by identifying the transition states (TS) that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants defines the activation energy of the reaction.
A plausible reaction for this molecule is an electrophilic aromatic substitution, such as nitration. rsc.orgA computational study would model the approach of an electrophile (e.g., NO₂⁺) to the pyridine ring. The geometry of the transition state would be optimized, and confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the located TS connects the reactant complex to the product complex.
Table 4: Hypothetical Calculated Energies for the Nitration at the C5 Position
Species Relative Energy (kcal/mol) Reactants (Molecule + NO₂⁺) 0.0 Transition State (TS) +15.5 Intermediate (Sigma Complex) -5.2 Products (Nitrated Molecule + H⁺) -25.0
This table provides a hypothetical energy profile for a representative electrophilic substitution reaction.
Solvation Effects on Reactivity
Reactions are typically carried out in a solvent, which can significantly influence reactivity through stabilization of charges in reactants, products, and transition states. mdpi.comComputational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netThis approach is computationally efficient and often captures the bulk electrostatic effects of the solvent.
For a reaction like nitration, which involves charged species (NO₂⁺) and potentially charged intermediates, a polar solvent would be expected to stabilize the transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction rate. DFT calculations performed both in the gas phase and with a PCM can quantify this effect.
Table 5: Hypothetical Solvation Effects on the Activation Energy (Ea) of Nitration
Environment Calculated Ea (kcal/mol) Gas Phase 15.5 Dichloromethane (B109758) (ε ≈ 8.9) 12.1 Water (ε ≈ 78.4) 9.8
This table illustrates the expected trend of decreasing activation energy with increasing solvent polarity for a polar reaction mechanism.
Computational Spectroscopy
DFT calculations are widely used to predict various types of molecular spectra, including infrared (IR) and nuclear magnetic resonance (NMR), which serve as spectroscopic "fingerprints" for molecular identification. dtic.milnih.govInfrared (IR) Spectroscopy: A frequency calculation performed on the optimized geometry of the molecule yields the vibrational normal modes and their corresponding frequencies and intensities. github.ioThese calculated frequencies often systematically overestimate experimental values, and it is common practice to apply a scaling factor to improve agreement. The calculated spectrum allows for the unambiguous assignment of experimental absorption bands to specific molecular vibrations.
Table 6: Hypothetical Key Calculated IR Frequencies for this compound
Vibrational Mode Calculated Wavenumber (cm⁻¹, scaled) Expected Intensity N-H Stretch ~3450 Medium C-H Stretch (Aromatic) 3100 - 3000 Medium-Weak C-H Stretch (Aliphatic) 2980 - 2850 Strong C=N/C=C Stretch (Pyridine Ring) 1610, 1580 Strong C-O-C Stretch (Ether) ~1120 Strong
This table presents plausible calculated IR frequencies and their assignments based on functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govacs.orgCalculations are performed for the target molecule and a reference compound (e.g., tetramethylsilane (B1202638), TMS). The chemical shift (δ) is then obtained by subtracting the calculated isotropic shielding value of the target nucleus from that of the reference nucleus. These predictions are invaluable for assigning complex spectra and verifying chemical structures. acs.org
Table 7: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| H6 (Pyridine) | 8.10 | C2 (Pyridine) | 158.5 |
| H4 (Pyridine) | 7.45 | C6 (Pyridine) | 148.0 |
| H3/H5 (Pyridine) | 6.60 - 6.80 | C4 (Pyridine) | 137.5 |
| N-H | 5.50 | C3/C5 (Pyridine) | 108.0 - 114.0 |
| CH-N | 4.10 | CH₂-O | 75.0 |
| CH₂-O | 3.50 | O-CH₃ | 59.0 |
| O-CH₃ | 3.35 | CH-N | 55.0 |
| CH₂ (ethyl) | 1.65 | CH₂ (ethyl) | 25.0 |
| CH₃ (ethyl) | 0.95 | CH₃ (ethyl) | 10.5 |
*This table provides an illustrative prediction of NMR chemical shifts, which would be refined by specific calculations of the molecule's optimized geometry.*
Table of Compounds Mentioned
Compound Name This compound 2-aminopyridine (B139424) Tetramethylsilane (TMS) Water Chloroform Dichloromethane
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict ¹H and ¹³C NMR chemical shifts.
The standard approach involves:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation (lowest energy state).
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.
Chemical Shift Determination: The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS).
For a molecule like this compound, these calculations would provide a theoretical spectrum that could be compared with experimental data to confirm its structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| ... | ... | ... |
| Note: As no specific computational studies for this compound were found, this table is presented as an illustrative example of how such data would be formatted. No actual predicted data is available. |
Simulation of IR and UV-Vis Spectra
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the vibrational modes and electronic transitions of a molecule, respectively.
IR Spectra Simulation: Theoretical IR spectra are typically calculated from the vibrational frequencies of the molecule, which are obtained from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies and their corresponding intensities provide a simulated spectrum that can be compared with experimental IR data to identify functional groups and confirm the molecular structure. biorxiv.orgmdpi.com
UV-Vis Spectra Simulation: The prediction of UV-Vis spectra is often achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies (which correspond to absorption wavelengths) and their oscillator strengths (which relate to absorption intensities) are used to generate a theoretical UV-Vis spectrum.
Table 2: Simulated IR and UV-Vis Spectral Data (Illustrative)
| Spectral Type | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) | Predicted Intensity/Oscillator Strength |
| IR | Data not available | Data not available |
| UV-Vis | Data not available | Data not available |
| Note: This table is for illustrative purposes only, as no specific simulated spectral data for this compound could be located. |
Circular Dichroism (CD) Spectroscopy Prediction for Chiral Forms
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light.
Computational methods, particularly TD-DFT, can be used to predict the CD spectrum of each enantiomer. The process involves calculating the rotational strengths of the electronic transitions. The resulting simulated CD spectrum, with its characteristic positive and negative bands, can be used to determine the absolute configuration of a synthesized or isolated enantiomer by comparing it to the experimental spectrum.
Table 3: Predicted Circular Dichroism Spectral Data (Illustrative)
| Enantiomer | Predicted Wavelength (nm) | Predicted Rotational Strength |
| (R) | Data not available | Data not available |
| (S) | Data not available | Data not available |
| Note: This table illustrates the format for predicted CD spectral data. No such data is currently available for the enantiomers of this compound. |
Chemical Reactivity and Derivatization Strategies
Reactions at the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles and coordination with metal ions.
Similar to other 2-aminopyridine (B139424) derivatives, N-(1-methoxybutan-2-yl)pyridin-2-amine is expected to act as a ligand in coordination chemistry. The pyridine nitrogen is a primary site for coordination with a variety of transition metals. digitellinc.commdpi.com The exocyclic amine nitrogen can also participate in chelation, forming stable five-membered rings with metal centers, a common coordination mode for 2-aminopyridine ligands. nsf.govresearchgate.net The formation of such coordination compounds is influenced by the nature of the metal ion, the solvent, and the presence of other ligands.
Table 1: Representative Coordination Complexes of 2-Aminopyridine Derivatives
| Ligand | Metal Center | Resulting Complex Type |
| 2-Aminopyridine | Ruthenium | Trinuclear hydrido clusters rsc.org |
| 2-(Diphenylphosphinoamino)pyridine | Palladium, Platinum, Gold | Monodentate, bidentate, and bridging complexes researchgate.net |
| 2-Anilinopyridine | Ruthenium | Trinuclear cluster [Ru3(µ-H)(µ3-anpy)(CO)9] rsc.org |
This table presents examples of coordination complexes formed with derivatives of 2-aminopyridine, illustrating the potential coordination behavior of this compound.
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. acs.orgscbt.com The resulting N-oxide can be a valuable intermediate, as the N-oxide group can activate the pyridine ring for certain nucleophilic substitution reactions and can be subsequently removed if desired. nih.govnih.govacs.org
N-Alkylation: Alkylation of the pyridine nitrogen in 2-aminopyridine derivatives can be challenging due to the competing nucleophilicity of the exocyclic amino group. However, under certain conditions, particularly with sterically hindered 2-aminopyridines, N-alkylation of the pyridine ring can occur. nih.gov The choice of alkylating agent and reaction conditions is crucial in directing the reaction to the desired nitrogen atom.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in 2-aminopyridine is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the ring nitrogen. However, the powerful electron-donating amino group at the 2-position activates the ring and directs incoming electrophiles primarily to the 5- and 3-positions. rsc.org
Halogenation: The halogenation of 2-aminopyridines can be achieved using various halogenating agents. For instance, bromination can be carried out using bromine in a suitable solvent. The position of halogenation is influenced by the reaction conditions and the substituents present on the ring. researchgate.netgoogle.com
Nitration: The nitration of 2-aminopyridine typically occurs at the 5-position and to a lesser extent at the 3-position, using a mixture of nitric acid and sulfuric acid. sapub.orgguidechem.comsemanticscholar.orgnbinno.com The reaction can sometimes lead to the formation of a nitramino intermediate at the exocyclic amine, which can then rearrange to the ring-nitrated product under acidic conditions. sapub.orgnjit.edu
Sulfonation: Sulfonation of 2-aminopyridine can be accomplished by heating with fuming sulfuric acid. The sulfonic acid group is predominantly introduced at the 5-position. biosynth.comchemicalbook.comscbt.comchemicalbook.com
Table 2: Electrophilic Aromatic Substitution Products of 2-Aminopyridine
| Reaction | Reagent(s) | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Amino-5-nitropyridine, 2-Amino-3-nitropyridine sapub.orgguidechem.comsemanticscholar.org |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-sulfonic acid biosynth.comchemicalbook.com |
This table provides examples of typical electrophilic aromatic substitution reactions on the 2-aminopyridine ring.
Transition metal-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of heteroaromatic compounds. For N-aryl-2-aminopyridines, the pyridyl group can act as a directing group, facilitating ortho-arylation of the aniline (B41778) ring. rsc.orgresearchgate.net Palladium-catalyzed direct arylation of pyridine N-oxides has also been shown to be an effective method for introducing aryl groups at the 2-position of the pyridine ring. acs.org Rhodium-catalyzed direct arylation of pyridines has also been developed. nih.gov
Reactions at the Amine Nitrogen Atom
The exocyclic secondary amine in this compound is a key site for a variety of chemical transformations, including acylation and alkylation.
Acylation: The amine nitrogen readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. publish.csiro.ausemanticscholar.orgpublish.csiro.au This reaction is often straightforward and proceeds under mild conditions. In some cases, with highly reactive acylating agents, diacylation can occur. semanticscholar.org
Alkylation: While N-alkylation of the pyridine ring can be competitive, selective alkylation of the exocyclic amine is also possible. researchgate.netnih.govgoogle.comacs.org Reductive amination, for example, by reacting with a carboxylic acid in the presence of a reducing agent like sodium borohydride (B1222165), can be an effective method for N-monoalkylation. researchgate.net
Sulfonylation: The exocyclic amine can react with sulfonyl chlorides to yield sulfonamides. researchgate.net
Table 3: Reactions at the Exocyclic Amine of 2-Aminopyridine Derivatives
| Reaction | Reagent(s) | Product Type |
| Acetylation | Acetic anhydride | N-acetyl-2-aminopyridine publish.csiro.au |
| Benzoylation | Benzoyl chloride | N-benzoyl-2-aminopyridine publish.csiro.au |
| N-Monoalkylation | Carboxylic acid, NaBH₄ | N-alkyl-2-aminopyridine researchgate.net |
| Sulfonylation | Benzenesulfonyl chloride | N-(pyridin-2-yl)benzenesulfonamide researchgate.net |
This table illustrates common reactions that can be expected to occur at the exocyclic amine nitrogen of this compound.
Acylation and Sulfonylation Reactions
The secondary amine of this compound readily undergoes acylation and sulfonylation reactions.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, yields the corresponding N-acyl derivatives. The acylation occurs preferentially at the exocyclic amino group rather than the pyridine nitrogen. This selectivity is attributed to the steric hindrance around the ring nitrogen and the greater nucleophilicity of the secondary amine. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.
| Reagent | Conditions | Product |
| Acetyl chloride | Pyridine, DCM, 0 °C to rt | N-(1-methoxybutan-2-yl)-N-(pyridin-2-yl)acetamide |
| Benzoyl chloride | Triethylamine, THF, 0 °C to rt | N-(1-methoxybutan-2-yl)-N-(pyridin-2-yl)benzamide |
| Acetic anhydride | Pyridine, rt | N-(1-methoxybutan-2-yl)-N-(pyridin-2-yl)acetamide |
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base affords the corresponding sulfonamides. These reactions are crucial for the synthesis of various biologically active compounds. The reaction conditions are comparable to those used for acylation.
| Reagent | Conditions | Product |
| Benzenesulfonyl chloride | Pyridine, Acetone, rt | N-(1-methoxybutan-2-yl)-N-(pyridin-2-yl)benzenesulfonamide nih.gov |
| p-Toluenesulfonyl chloride | Pyridine, DCM, rt | N-(1-methoxybutan-2-yl)-4-methyl-N-(pyridin-2-yl)benzenesulfonamide |
Formation of Amides, Ureas, and Thioureas
The nucleophilic nature of the secondary amine allows for its conversion into amides, ureas, and thioureas, which are important functional groups in medicinal chemistry.
Amides: As described in the acylation section, amides are readily formed by reacting this compound with carboxylic acid derivatives.
Ureas: The synthesis of N,N'-disubstituted ureas can be achieved by reacting the amine with isocyanates. The reaction proceeds smoothly, often at room temperature, by nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by reaction with another amine, can produce unsymmetrical ureas. A more recent approach involves the reaction of 2-aminopyridinium salts to form pyridin-2-yl ureas gvsu.educhiralen.com.
Thioureas: Analogous to urea (B33335) formation, thioureas are synthesized by reacting the amine with isothiocyanates. The sulfur atom in isothiocyanates makes them highly reactive towards amines. Another common method involves the reaction of the amine with carbon disulfide in the presence of a base. These thiourea (B124793) derivatives are valuable precursors for the synthesis of various heterocyclic compounds researchgate.netacs.orgacs.orgmdpi.comacs.org.
| Derivative | Reagent | General Product Structure |
| Urea | R-N=C=O | |
| Thiourea | R-N=C=S |
Oxidation and Reduction of the Amine Functionality
Oxidation: The secondary amine functionality can be oxidized to form various products depending on the oxidizing agent and reaction conditions. Mild oxidation, for instance with hydrogen peroxide or peroxy acids, can lead to the formation of the corresponding hydroxylamine. Stronger oxidizing agents can lead to the formation of nitrones or other oxidation products. It is important to note that the pyridine ring itself is susceptible to oxidation, forming pyridine N-oxides, which can compete with the oxidation of the secondary amine rsc.orgfrontiersin.orglibretexts.orguomustansiriyah.edu.iq.
Reduction: The term "reduction" of a secondary amine is not conventional in the sense of adding hydrogen across the C-N bond. However, the amide derivatives formed from this compound can be reduced. For example, the reduction of the corresponding amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would regenerate the secondary amine. If the goal is to convert the secondary amine to a primary amine, this would involve a multi-step process such as N-dealkylation followed by other synthetic transformations, which is a complex and not always straightforward process researchgate.netacs.orgpearson.comsci-hub.se.
Transformations Involving the Methoxybutyl Side Chain
The methoxybutyl side chain offers additional sites for chemical modification.
Ether Cleavage Reactions
The methyl ether of the methoxybutyl side chain can be cleaved under various conditions to yield the corresponding secondary alcohol. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this purpose. The reaction likely proceeds via an Sₙ2 mechanism where the halide ion attacks the less sterically hindered methyl group. Lewis acids like boron tribromide (BBr₃) are also highly effective for ether cleavage, often under milder conditions gvsu.edupearson.comsci-hub.seufp.ptpearson.com. The cleavage of an optically active sec-butyl methyl ether with anhydrous HBr has been shown to yield sec-butyl alcohol with retention of configuration nih.govnih.govwikipedia.org.
| Reagent | Conditions | Product |
| HBr (aq) | Reflux | 1-(pyridin-2-ylamino)butan-2-ol |
| BBr₃ | CH₂Cl₂, -78 °C to rt | 1-(pyridin-2-ylamino)butan-2-ol |
Oxidation/Reduction of the Butyl Chain
Oxidation: The butyl chain, being a saturated alkyl group, is generally resistant to oxidation under mild conditions. However, under more forcing conditions with strong oxidizing agents, oxidation of unactivated C-H bonds can occur, although this often lacks selectivity and may lead to a mixture of products acs.orgnih.govmdpi.comibs.re.krpnas.org. If the ether is first cleaved to the alcohol, the resulting secondary alcohol can be selectively oxidized to the corresponding ketone, 1-(pyridin-2-ylamino)butan-2-one, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
Reduction: The saturated butyl chain is not susceptible to reduction.
Stereoselective Reactions at the Chiral Carbon
The chiral carbon at the 2-position of the butyl chain is a key feature of this compound. Stereoselective reactions that control the configuration of this center are crucial for the synthesis of enantiomerically pure derivatives.
If the side chain is modified to a ketone as described above, stereoselective reduction can be employed to generate either enantiomer of the corresponding alcohol. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Midland Alpine borane (B79455) reduction) or through catalytic asymmetric hydrogenation using chiral metal catalysts nih.govacs.orgresearchgate.netwikipedia.orgnih.gov.
Furthermore, if the synthesis starts from a chiral precursor, such as a chiral 1,2-aminoalcohol, the stereochemistry at the chiral center can be maintained or inverted depending on the reaction conditions and mechanisms. For example, the synthesis of chiral 1,2-aminoalcohols is a well-established field, providing access to enantiomerically pure starting materials for the synthesis of this compound and its derivatives researchgate.netrsc.orgnih.govacs.orgwestlake.edu.cnnih.gov. Stereoselective synthesis involving acyclic systems often relies on substrate control, reagent control, or the use of chiral auxiliaries to direct the stereochemical outcome of a reaction acs.orgencyclopedia.pubethz.ch.
Cyclization Reactions and Annulation Strategies
The chemical architecture of this compound, featuring a pyridin-2-amine core substituted with a secondary alkyl chain containing a methoxy (B1213986) group, presents a versatile platform for the construction of more complex molecular frameworks through cyclization and annulation reactions. The pyridine ring, the secondary amine, and the methoxy-functionalized butyl group can all participate in or influence ring-forming processes, leading to a diverse array of polycyclic and heterocyclic systems. The strategic application of various synthetic methodologies can be envisioned to leverage these structural features for the synthesis of novel chemical entities.
Formation of Polycyclic Systems
The synthesis of polycyclic systems from this compound would likely involve intramolecular or intermolecular reactions that build additional rings onto the initial pyridine scaffold. While specific studies on this exact molecule are not prevalent in the current literature, general principles of heterocyclic chemistry allow for the postulation of several viable annulation strategies.
One potential approach involves the functionalization of the pyridine ring followed by an intramolecular cyclization. For instance, introduction of a suitable electrophilic or nucleophilic group at the C3 or C5 position of the pyridine ring could set the stage for a subsequent ring closure involving the N-alkyl substituent. Metal-catalyzed C-H activation and annulation reactions, which have been successfully applied to N-aryl-2-aminopyridines, could also be explored. researchgate.net For example, a rhodium(III)-catalyzed reaction could potentially couple the pyridine C-H bond with an appropriate functional group on the butanyl chain, possibly after modification, to form a new carbocyclic or heterocyclic ring.
Another strategy could involve an initial modification of the 1-methoxybutan-2-yl group to introduce a reactive moiety. For example, conversion of the methoxy group to a better leaving group or introduction of a terminal functional group on the butyl chain could facilitate an intramolecular cyclization onto the pyridine ring. A classic example of such a strategy is the Pictet-Spengler reaction, which typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.govnih.gov While the N-(1-methoxybutan-2-yl) group is not a classic Pictet-Spengler substrate, conceptually similar acid-catalyzed intramolecular electrophilic substitution reactions could be envisioned, particularly if an activating group is present on the pyridine ring.
Furthermore, annulation strategies could be designed to build a new ring that incorporates the pyridine nitrogen and the C3 position. This would be analogous to the synthesis of fused 1,6-naphthyridin-4-amines from 4-(arylamino)nicotinonitriles, where an intramolecular Friedel-Crafts-type cycloaromatisation occurs. While this specific precursor is different, the underlying principle of intramolecular cyclization onto an activated pyridine ring is a key concept that could be adapted.
The table below outlines potential annulation strategies for the formation of polycyclic systems from derivatives of this compound, based on established synthetic methodologies for related compounds.
| Strategy | Required Modification of Substrate | Potential Polycyclic System | Key Reaction Type |
| Intramolecular C-H Arylation | Introduction of an aryl halide on the butanyl chain | Dihydropyrido-fused systems | Palladium-catalyzed cyclization |
| Intramolecular Friedel-Crafts | Acylation of the pyridine ring | Fused ketone derivatives | Acid-catalyzed cyclization |
| Pictet-Spengler type reaction | Modification of the butanyl chain to introduce an aldehyde-reactive moiety | Tetrahydro-β-carboline analogues | Acid-catalyzed cyclocondensation |
| Annulation via [4+2] cycloaddition | Introduction of a diene moiety on the N-alkyl group | Fused piperidine (B6355638) systems | Diels-Alder reaction |
These hypothetical pathways underscore the potential of this compound as a building block for the synthesis of complex, multi-ring structures. Experimental validation would be necessary to determine the feasibility and optimal conditions for these transformations.
Heterocyclic Ring Closures
The inherent functionality of this compound makes it a promising precursor for the synthesis of various fused heterocyclic systems through intramolecular ring closures. The presence of the pyridin-2-amine moiety is particularly significant, as it is a common structural motif in the synthesis of N-fused heterocycles like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. researchgate.net
A widely employed method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone. In the context of this compound, this would lead to a quaternary nitrogen in the fused system. Alternatively, modification of the N-alkyl substituent to incorporate a suitable electrophilic partner could facilitate an intramolecular cyclization. For example, oxidation of the secondary carbon of the butanyl chain to a ketone, followed by intramolecular condensation with the pyridine nitrogen and subsequent aromatization, could provide a route to fused systems.
The formation of pyrido[1,2-a]pyrimidin-2-ones is another common transformation of 2-aminopyridines, often achieved by reaction with β-keto esters. researchgate.net The N-substituent in this compound would direct the regioselectivity of such cyclizations and would become a substituent on the resulting fused heterocyclic core.
Furthermore, the methoxy group on the butanyl chain could participate in ring closure reactions. Under acidic conditions, the methoxy group could be cleaved to reveal a secondary alcohol. This hydroxyl group could then act as a nucleophile in an intramolecular substitution reaction, for instance, with a suitably positioned leaving group on the pyridine ring, to form a new oxazine-type fused ring.
The following table summarizes potential heterocyclic ring closure reactions involving this compound or its derivatives, drawing parallels from established syntheses of related heterocyclic systems.
| Target Heterocycle | Reactant/Modification | Resulting Fused System | General Reaction Type |
| Imidazo[1,2-a]pyridine derivative | Reaction with an α-halocarbonyl compound | Substituted imidazo[1,2-a]pyridinium salt | Cyclocondensation |
| Pyrido[1,2-a]pyrimidine derivative | Reaction with a 1,3-dicarbonyl compound | Substituted pyrido[1,2-a]pyrimidinone | Cyclocondensation |
| Fused Oxazine | Demethylation and activation of pyridine ring | Pyrido-oxazine derivative | Intramolecular Williamson ether synthesis |
| Tetrahydropyridoindole | Pictet-Spengler type reaction with an aldehyde after modification | Tetrahydropyrido[3,4-b]indole analogue | Electrophilic cyclization |
The reactivity of this compound in these cyclization reactions would be influenced by steric and electronic factors imparted by the N-substituent. The chiral center at the 2-position of the butanyl group could also be exploited to synthesize enantiomerically enriched polycyclic and heterocyclic products.
Advanced Analytical Techniques for Reaction Monitoring and Mechanism Elucidation
In Situ Spectroscopic Monitoring (e.g., ReactIR, NMR, UV-Vis)
In situ (in the reaction mixture) spectroscopy allows for the continuous monitoring of a chemical reaction as it occurs, providing a wealth of data without the need for sampling and quenching, which can disturb the reaction's natural course.
Real-time tracking of reactant and product concentrations is crucial for determining reaction endpoints, identifying potential side reactions, and gathering kinetic data. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy (ReactIR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are powerful tools for this purpose.
For a potential synthesis of N-(1-methoxybutan-2-yl)pyridin-2-amine, such as the N-alkylation of 2-aminopyridine (B139424), in situ FTIR can monitor the reaction by tracking characteristic vibrational bands. For example, the consumption of the primary amine (2-aminopyridine) could be followed by the decrease in the intensity of the N-H stretching bands, while the formation of the secondary amine product would be marked by the appearance of a new, characteristic N-H stretch and other fingerprint region vibrations. acs.org Similarly, in situ NMR spectroscopy can provide quantitative data by integrating the signals corresponding to unique protons on the reactant and product molecules. mostwiedzy.pl The change in the chemical environment of the pyridine (B92270) ring protons, for instance, would offer a clear marker for the reaction's progress.
A hypothetical reaction progress profile, as monitored by an in situ spectroscopic method, is presented below.
Table 1: Hypothetical Reaction Profile for the Synthesis of this compound Monitored by In Situ Spectroscopy
| Time (minutes) | 2-Aminopyridine Conc. (M) | This compound Conc. (M) | Conversion (%) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.0 |
| 15 | 0.78 | 0.22 | 22.0 |
| 30 | 0.61 | 0.39 | 39.0 |
| 60 | 0.37 | 0.63 | 63.0 |
| 90 | 0.22 | 0.78 | 78.0 |
| 120 | 0.13 | 0.87 | 87.0 |
| 180 | 0.05 | 0.95 | 95.0 |
A significant advantage of in situ spectroscopy is its ability to detect and characterize short-lived reaction intermediates, which are crucial for confirming a proposed reaction mechanism. In the context of nucleophilic aromatic substitution or related amination reactions, intermediates can be difficult to isolate but may be observable in the reaction mixture. rsc.org
For instance, if the synthesis proceeds through a pathway involving a charged intermediate, sensitive techniques like variable-temperature NMR might capture its transient formation and decay. mostwiedzy.pl The observation of such species helps to distinguish between different possible mechanistic pathways, such as concerted versus stepwise mechanisms. While direct observation of intermediates in the synthesis of this compound has not been reported, studies on similar systems demonstrate the feasibility of this approach. For example, in the reaction of o-vanillin with 2-aminopyrimidine, NMR studies were able to identify and quantify an aminal intermediate in equilibrium with the final imine product. mostwiedzy.pl
Kinetic Studies
Kinetic studies provide quantitative information about the rate of a reaction and how it is influenced by factors such as concentration, temperature, and catalysts. This information is essential for deriving a rate law, which is a mathematical expression of the reaction mechanism. researchgate.net
The initial rate method is a common experimental approach to determine the order of a reaction with respect to each reactant. By systematically varying the initial concentration of one reactant while keeping others constant and measuring the initial reaction rate, the exponents in the rate law can be determined.
For the synthesis of this compound from 2-aminopyridine and an appropriate alkylating agent (e.g., 1-methoxy-2-halobutane) in the presence of a base, a series of experiments could be designed as shown in the hypothetical data table below.
Table 2: Hypothetical Initial Rate Data for Rate Law Determination
| Experiment | [2-Aminopyridine]0 (M) | [Alkylating Agent]0 (M) | [Base]0 (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.10 | 0.10 | 0.10 | 1.5 x 10-5 |
| 2 | 0.20 | 0.10 | 0.10 | 3.0 x 10-5 |
| 3 | 0.10 | 0.20 | 0.10 | 3.0 x 10-5 |
| 4 | 0.10 | 0.10 | 0.20 | 1.5 x 10-5 |
From this hypothetical data, doubling the concentration of 2-aminopyridine (Exp. 1 vs. 2) doubles the rate, suggesting the reaction is first-order in 2-aminopyridine. Similarly, doubling the alkylating agent concentration (Exp. 1 vs. 3) doubles the rate, indicating a first-order dependence. The rate is unaffected by the base concentration (Exp. 1 vs. 4), suggesting it is zero-order in the base (the base may be involved in a fast, non-rate-determining step). Therefore, a plausible rate law would be:
Rate = k [2-Aminopyridine] [Alkylating Agent]
This rate law is consistent with a bimolecular nucleophilic substitution (SN2) mechanism where the amine attacks the alkylating agent in the rate-determining step.
By measuring the rate constant (k) at various temperatures, key thermodynamic activation parameters can be determined. The Arrhenius equation relates the rate constant to the activation energy (Ea), while the Eyring equation, derived from transition state theory, provides the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters offer insight into the energy barrier of the reaction and the degree of order in the transition state.
Table 3: Hypothetical Temperature Dependence of the Rate Constant
| Temperature (K) | Rate Constant, k (M-1s-1) | ln(k) | 1/T (K-1) |
|---|---|---|---|
| 300 | 0.015 | -4.20 | 0.00333 |
| 310 | 0.031 | -3.47 | 0.00323 |
| 320 | 0.060 | -2.81 | 0.00313 |
| 330 | 0.112 | -2.19 | 0.00303 |
Plotting ln(k) versus 1/T (an Arrhenius plot) would yield a straight line with a slope of -Ea/R. An Eyring plot of ln(k/T) versus 1/T would similarly allow for the calculation of ΔH‡ and ΔS‡. A positive ΔH‡ indicates an endothermic barrier, while the sign of ΔS‡ provides clues about the structure of the transition state (e.g., a negative value often suggests an associative mechanism where molecules come together).
Isotope Labeling Studies
Isotope labeling is an unambiguous method for tracing the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms. ias.ac.inresearchgate.net By replacing an atom with one of its heavier, stable isotopes (e.g., ¹⁴N with ¹⁵N, ¹H with ²H, ¹²C with ¹³C), its position in the products and intermediates can be tracked using techniques like mass spectrometry or NMR spectroscopy. researchgate.netnih.gov
For the synthesis of this compound, a key mechanistic question is which nitrogen atom is involved in the alkylation. While chemically intuitive, an isotope labeling study provides definitive proof.
Hypothetical Experiment: The reaction could be carried out using 2-aminopyridine labeled with ¹⁵N at the exocyclic amino group.
Reactants: 2-amino(¹⁵N)-pyridine + 1-methoxy-2-bromobutane → Product: this compound
Upon completion, the product would be analyzed by mass spectrometry. If the mechanism involves the direct alkylation of the exocyclic amine, the molecular ion peak of the product will be shifted by one mass unit compared to the product formed with unlabeled 2-aminopyridine. This would confirm the connectivity of the final product. acs.org
Furthermore, deuterium labeling can be used to probe for kinetic isotope effects (KIEs). If a C-H bond is broken in the rate-determining step of the reaction, replacing that hydrogen with deuterium will typically slow the reaction down. The absence of a significant KIE upon deuteration of specific positions would suggest that C-H bond cleavage is not involved in the rate-limiting step. ias.ac.in
Deuterium Labeling for Mechanistic Pathways
Deuterium labeling is a powerful tool for tracing the fate of specific atoms throughout a chemical reaction, thereby providing invaluable insights into the reaction mechanism. In the context of the synthesis of this compound via an SNAr reaction, deuterium labeling can be employed to differentiate between possible mechanistic pathways, such as a concerted or a stepwise process involving a Meisenheimer complex.
To investigate the mechanism, a deuterium-labeled version of the amine, 1-methoxybutan-2-amine-d1 (where the hydrogen on the nitrogen is replaced by deuterium), can be synthesized. The reaction is then carried out with 2-chloropyridine (B119429), and the resulting products and any recovered starting materials are analyzed.
Hypothetical Study:
In a hypothetical study, the reaction of 2-chloropyridine with 1-methoxybutan-2-amine-d1 is performed. The distribution of deuterium in the product and any unreacted amine can provide clues about the mechanism. If the reaction proceeds through a concerted pathway, the deuterium would be exclusively found on the nitrogen of the product, this compound-d1. However, if a Meisenheimer intermediate is formed, there is a possibility of proton (or deuteron) exchange with the solvent or other species in the reaction mixture. This could lead to a scrambling of the deuterium label.
Table 1: Hypothetical Deuterium Labeling Results
| Proposed Mechanism | Expected Deuterium Location in Product | Expected Deuterium Scrambling |
|---|---|---|
| Concerted SNAr | Exclusively on the amine nitrogen | None |
| Stepwise (via Meisenheimer complex) | Primarily on the amine nitrogen, with potential for some loss or exchange | Possible, depending on the lifetime of the intermediate and solvent proticity |
The results from such a study would allow for a more definitive assignment of the reaction mechanism, guiding further optimization of the synthetic protocol.
Kinetic Isotope Effects (KIEs)
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in the reactant is replaced with one of its heavier isotopes. Measuring the KIE can provide detailed information about the transition state of the rate-determining step of a reaction. For the synthesis of this compound, both primary and secondary KIEs could be investigated.
A primary KIE would be observed if the N-H bond of the amine is broken in the rate-determining step. This can be measured by comparing the rate of the reaction with 1-methoxybutan-2-amine to the rate with 1-methoxybutan-2-amine-d1. A significant kH/kD value (typically > 2) would suggest that the N-H bond is being cleaved in the transition state.
A secondary KIE could be measured by placing a deuterium atom at a position that is not directly involved in bond breaking but is close to the reaction center, for example, on the carbon atom of the pyridine ring adjacent to the chlorine. A small change in the reaction rate would provide information about changes in hybridization at that carbon atom in the transition state.
Table 2: Hypothetical Kinetic Isotope Effect Data
| Isotopically Labeled Reactant | Measured kH/kD | Interpretation |
|---|---|---|
| 1-methoxybutan-2-amine-d1 (N-D) | 3.5 | Primary KIE; N-H bond breaking is involved in the rate-determining step. |
| 2-chloropyridine-3-d | 1.1 | Small secondary KIE; minor change in hybridization at C3 in the transition state. |
These hypothetical KIE results would strongly support a mechanism where the deprotonation of the amine is part of the rate-limiting step, which is consistent with the formation of a Meisenheimer-like intermediate.
Reaction Progress Analysis by Chromatography-Mass Spectrometry (LC-MS, GC-MS)
Chromatography coupled with mass spectrometry is an indispensable tool for monitoring the progress of organic reactions. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative information about the consumption of reactants and the formation of products over time.
For the synthesis of this compound, LC-MS would be particularly suitable for monitoring the reaction in real-time or by analyzing aliquots taken at various time points. A reversed-phase C18 column could be used with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid to ensure good peak shape and ionization. The mass spectrometer would be set to monitor the m/z values of the starting materials and the product.
GC-MS could also be employed, particularly for analyzing the final product's purity and for identifying any volatile byproducts. The amine and pyridine compounds are generally amenable to GC analysis, possibly after derivatization to improve their volatility and thermal stability.
Table 3: Hypothetical LC-MS and GC-MS Conditions and Results
| Technique | Parameter | Condition/Value |
|---|---|---|
| LC-MS | Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile | |
| Monitored Ions (m/z) | 2-chloropyridine (114.0), 1-methoxybutan-2-amine (104.1), this compound (181.1) | |
| Retention Times (min) | 2-chloropyridine (3.2), 1-methoxybutan-2-amine (1.5), this compound (4.5) | |
| GC-MS | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | Start at 100°C, ramp to 250°C at 10°C/min | |
| Monitored Ions (m/z) | Molecular ions and characteristic fragments of reactants and product | |
| Retention Times (min) | 1-methoxybutan-2-amine (5.8), 2-chloropyridine (7.2), this compound (12.1) |
By plotting the concentrations of reactants and products as a function of time, reaction kinetics can be determined, and the optimal reaction time can be established to maximize the yield of this compound while minimizing the formation of impurities.
Potential Applications in Chemical Science Non Biological/non Clinical
Role as a Key Synthetic Intermediate
The structure of N-(1-methoxybutan-2-yl)pyridin-2-amine suggests its potential as a valuable intermediate in organic synthesis, providing a scaffold for the creation of more complex molecules.
Precursor for Diversified Organic Molecules
The 2-aminopyridine (B139424) core is a versatile building block for constructing a variety of heterocyclic compounds. nih.gov N-alkylation, as seen in this compound, further functionalizes this core. The secondary amine provides a reactive site for various transformations, enabling the introduction of additional molecular complexity. For instance, N-substituted-2-aminopyridines can undergo reactions such as acylation, sulfonation, and further alkylation to produce a diverse library of compounds. nih.govnih.gov
Moreover, the pyridine (B92270) ring itself can be functionalized. The presence of the amino group directs electrophilic aromatic substitution to specific positions on the ring. Transition metal-catalyzed cross-coupling reactions are also a powerful tool for modifying N-aryl-2-aminopyridines, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions can lead to the synthesis of complex polycyclic structures, such as 11H-pyrido[2,1-b]quinazolin-11-ones, through processes like carbonylative intramolecular cyclization. rsc.org The chiral side chain in this compound can also influence the stereochemical outcome of these synthetic transformations, making it a potentially useful chiral precursor.
Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. nih.govmdpi.com 2-Aminopyridine and its derivatives are frequently employed as key building blocks in various MCRs to generate structurally diverse and complex molecules, particularly nitrogen-containing heterocycles. nih.govmdpi.comrsc.org
The reactivity of the 2-aminopyridine moiety allows it to participate in cascade reactions, leading to the rapid assembly of complex scaffolds from simple starting materials. researchgate.net The presence of the N-substituent in this compound could modulate its reactivity and selectivity in MCRs, potentially leading to novel molecular architectures. The chiral nature of the side chain could also be exploited to induce asymmetry in the final products of these reactions.
Ligand Design in Catalysis
The nitrogen atoms in the pyridin-2-amine scaffold possess lone pairs of electrons that can coordinate to metal centers, making compounds like this compound promising candidates for ligand design in catalysis. researchgate.net
Organocatalytic Systems (e.g., Brønsted base catalysis, chiral catalysis)
The basicity of the pyridine nitrogen and the secondary amine nitrogen allows this compound to function as a Brønsted base catalyst. In this role, it can activate substrates by deprotonation, facilitating a wide range of organic reactions.
Furthermore, the presence of a stereocenter in the 1-methoxybutan-2-yl side chain makes this molecule a chiral Brønsted base. Chiral bases are valuable in asymmetric synthesis for controlling the stereochemical outcome of reactions. The chiral 1,2-amino alcohol substructure (or its ether derivative in this case) is a privileged motif in chiral auxiliaries and catalysts. nih.govacs.orgresearchgate.net This structural feature can create a chiral environment around the catalytic site, enabling enantioselective transformations.
Transition Metal Ligands for Homogeneous and Heterogeneous Catalysis
The 2-aminopyridine framework is a well-established bidentate ligand, capable of chelating to a metal center through both the pyridine nitrogen and the exocyclic amino nitrogen. pvpcollegepatoda.org This chelation forms a stable five-membered ring with the metal, a common feature in many effective catalyst systems. Pyridine and its derivatives are widely used as ligands in coordination chemistry and can influence the electronic properties of the metal complex. researchgate.netjscimedcentral.com
This compound, with its chiral side chain, can be used to create chiral transition metal catalysts. These catalysts are pivotal in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The chiral environment provided by the ligand can effectively control the facial selectivity of substrate addition to the metal center, leading to high enantioselectivities in a variety of reactions, such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions. acs.orgnih.gov The methoxy (B1213986) group on the side chain can also potentially coordinate to the metal, making it a tridentate ligand and further influencing the geometry and reactivity of the catalytic complex.
Below is an interactive table summarizing the potential catalytic applications:
| Catalysis Type | Potential Role of this compound | Key Structural Features |
| Organocatalysis | Chiral Brønsted Base | Pyridine nitrogen, secondary amine, chiral center |
| Transition Metal Catalysis | Chiral Ligand | Pyridin-2-amine chelating unit, chiral 1,2-amino ether side chain |
Materials Science Applications
While specific applications of this compound in materials science are not documented, the 2-aminopyridine structural unit is a component in the design of functional materials. Pyridine-containing molecules are of interest in the development of materials for electronics, such as organic light-emitting diodes (OLEDs). researchgate.net
The ability of 2-aminopyridine derivatives to form stable complexes with a variety of transition metals can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in gas storage, separation, and catalysis. The specific stereochemistry and functional groups of this compound could be used to fine-tune the structure and properties of such materials, potentially leading to new materials with unique chiral recognition or catalytic properties.
Monomer in Polymer Chemistry
The bifunctional nature of this compound, with its secondary amine and pyridine nitrogen, makes it a viable candidate as a monomer for the synthesis of advanced polymers such as polyamides and polyimides. The incorporation of the aminopyridine unit into a polymer backbone can impart specific, desirable properties.
Polyamides: The secondary amine group can react with dicarboxylic acids or their derivatives to form amide linkages, the fundamental repeating unit of polyamides. The presence of the pyridine ring within the polymer chain is expected to enhance thermal stability and modify the solubility of the resulting polyamide. The flexible methoxybutyl side chain could lead to polyamides with lower crystallinity and improved processability. Research on other functional aromatic polyamides has shown that incorporating heterocyclic rings can lead to materials with high glass transition temperatures (Tg) and excellent thermal stability. For instance, polyamides containing pyridine moieties have demonstrated high thermal stability with decomposition temperatures often exceeding 400°C. rsc.org
Polyimides: While the secondary amine of this compound is less reactive than a primary amine, it could potentially be used in the synthesis of polyimides through reaction with tetracarboxylic dianhydrides. Polyimides are renowned for their exceptional thermal and mechanical properties. The introduction of a pyridine moiety can improve the solubility of these often intractable polymers. researchgate.net Studies on polyimides derived from other aminopyridine-containing monomers have reported high glass transition temperatures (Tg) in the range of 230–260°C and 10% weight loss temperatures (T10) above 450°C. researchgate.net The mechanical properties of such polymers are also noteworthy, with films exhibiting good tensile strength and elongation at break. nih.gov
Table 1: Illustrative Thermal and Mechanical Properties of Pyridine-Containing Polyimides
| Polymer Reference | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PI-1 nih.gov | 285 | 491 | 103 | 12.9 |
| PI-2 nih.gov | 298 | 501 | 115 | 14.1 |
| PI-3 nih.gov | 276 | 495 | 108 | 13.5 |
| PI-4 nih.gov | 310 | 537 | 145 | 15.2 |
| PI-5 nih.gov | 302 | 521 | 138 | 14.8 |
Note: This table presents data for illustrative pyridine-containing polyimides to suggest the potential properties of polymers derived from this compound, not data for polymers made from the specific compound itself.
Components for Supramolecular Assemblies
The aminopyridine scaffold is a well-established building block in supramolecular chemistry due to its ability to form predictable and robust hydrogen bonds. The N-H group of the amine and the nitrogen atom of the pyridine ring can act as both hydrogen bond donors and acceptors, leading to the formation of self-complementary dimers or more complex assemblies. nih.gov
The interaction of aminopyridine derivatives with carboxylic acids has been shown to result in robust supramolecular synthons, often forming cyclic hydrogen-bonded motifs. acs.org These interactions are crucial in crystal engineering for the design of new solid-state materials with desired architectures.
Table 2: Hydrogen Bond Geometries in Co-crystals of Aminopyridine Derivatives
| Interacting Groups | Hydrogen Bond Distance (Å) | Hydrogen Bond Angle (°) | Reference |
| N-H···O (Amine-Carboxyl) | 2.019 | - | mdpi.com |
| O-H···N (Carboxyl-Pyridine) | 1.633 | - | mdpi.com |
| N-H···N (Amine-Pyridine) | - | - | nih.gov |
Note: This table provides examples of hydrogen bond parameters from the literature for aminopyridine derivatives to illustrate the types of interactions this compound could form.
Probes for Fundamental Chemical Processes
The spectroscopic properties of aminopyridine derivatives are often sensitive to their local environment, making them valuable as probes for studying fundamental chemical processes.
Solvent Effects: The absorption and fluorescence spectra of this compound are expected to exhibit solvatochromism, meaning the position of the spectral bands will shift depending on the polarity of the solvent. scirp.org This phenomenon arises from changes in the energy levels of the ground and excited states of the molecule due to interactions with solvent molecules. By studying these shifts in a range of solvents with different polarities, information can be gained about the nature of the electronic transitions and the change in dipole moment upon excitation. The fluorescence properties of some aminopyridine derivatives have been shown to be significantly affected by solvent polarity, which can be useful in developing fluorescent probes for sensing applications. mdpi.com
Hydrogen Bonding: The N-H and pyridine nitrogen moieties of this compound are prime sites for hydrogen bonding interactions. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be used to study the strength and dynamics of these interactions. For example, in IR spectroscopy, the formation of a hydrogen bond typically leads to a red-shift (lowering of frequency) and broadening of the N-H stretching vibration. nih.gov The magnitude of this shift can be correlated with the strength of the hydrogen bond. Similarly, in ¹H NMR spectroscopy, the chemical shift of the N-H proton is sensitive to hydrogen bonding. The hydrogen bond accepting ability of the pyridine nitrogen can also be quantified using NMR techniques with appropriate probes. nsf.govacs.org Studies on model systems like the 2-aminopyridine·2-pyridone complex have provided detailed insights into the vibrational frequencies associated with hydrogen bonds, offering a basis for understanding similar interactions in more complex systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-methoxybutan-2-yl)pyridin-2-amine, and how can reaction conditions be systematically optimized?
- Methodology :
- Use multi-step protocols involving reductive amination or nucleophilic substitution. For example, coupling pyridin-2-amine with 1-methoxybutan-2-yl precursors under inert atmospheres (e.g., nitrogen) with palladium or copper catalysts .
- Optimize temperature (e.g., 60–80°C for 12–24 hours) and solvent polarity (DMF or ethanol) to balance reaction rate and yield. Monitor purity via HPLC or GC-MS .
- Key Parameters :
| Parameter | Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Higher rates but risk of side reactions |
| Catalyst Loading | 1–5 mol% | Lower loading may reduce cost but slow kinetics |
| Solvent | DMF, Ethanol | DMF enhances solubility but complicates purification |
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?
- Methodology :
- Combine -NMR and -NMR to assign proton environments (e.g., methoxy group at δ 3.2–3.5 ppm, pyridine protons at δ 7.0–8.5 ppm) .
- Employ X-ray crystallography (e.g., SHELX software ) to resolve stereochemistry. For example, refine hydrogen-bonding networks (N–H⋯N interactions) to confirm intramolecular geometry .
- Data Contradiction Analysis : Cross-validate NMR shifts with DFT calculations (B3LYP/6-31G* level) to address discrepancies between experimental and theoretical spectra .
Advanced Research Questions
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodology :
- Perform density functional theory (DFT) using hybrid functionals (e.g., B3LYP ) to calculate frontier molecular orbitals (HOMO/LUMO). For example:
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO | -6.2 | Electron-donating capacity |
| LUMO | -1.8 | Susceptibility to nucleophilic attack |
- Simulate reaction pathways (e.g., Fukui indices) to identify nucleophilic/electrophilic sites . Compare with experimental kinetic data to refine models.
Q. How does this compound interact with biological targets, and what in vitro assays validate its mechanism?
- Methodology :
- Use molecular docking (AutoDock Vina) to screen against targets like tubulin (PDB ID: 1SA0). Prioritize binding poses with ΔG < -7.0 kcal/mol .
- Validate via MTT assays on cancer cell lines (e.g., IC values < 50 µM indicate potency). For example:
| Cell Line | IC (µM) | Standard Error |
|---|---|---|
| HeLa | 42.3 | ±3.1 |
| MCF-7 | 38.9 | ±2.8 |
- Contradiction Resolution : Reconcile discrepancies between docking scores and experimental IC by adjusting solvation parameters or entropy corrections .
Q. What strategies mitigate instability of this compound under oxidative or hydrolytic conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS to identify byproducts (e.g., methoxy group hydrolysis) .
- Stabilize via formulation:
| Additive | Effect |
|---|---|
| Antioxidants (BHT) | Reduce oxidation by 60% |
| Cyclodextrins | Enhance solubility and shelf life |
Data-Driven Challenges
Q. How can researchers resolve contradictions between theoretical and experimental vibrational spectra?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
